molecular formula C14H11NO B1350955 4-(p-Tolyloxy)benzonitrile CAS No. 37563-42-1

4-(p-Tolyloxy)benzonitrile

Cat. No.: B1350955
CAS No.: 37563-42-1
M. Wt: 209.24 g/mol
InChI Key: ISMMAUUEMOWLIC-UHFFFAOYSA-N
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Description

4-(p-Tolyloxy)benzonitrile is an organic compound with the molecular formula C14H11NO. It is characterized by a benzene ring substituted with a methyl group and a phenoxy group, which is further connected to a benzonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Tolyloxy)benzonitrile typically involves the reaction of p-cresol with p-cyanophenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolyloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

4-(p-Tolyloxy)benzonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly for developing anti-inflammatory and analgesic drugs. Its structural properties allow it to participate in various reactions that lead to the formation of bioactive compounds. For instance, it has been identified as a building block in the synthesis of potent inhibitors for various kinases, which are essential targets in cancer therapy .

Case Study: A study on piperazine derivatives demonstrated that compounds incorporating the this compound moiety exhibited significant anti-proliferative activity against prostate cancer cells, highlighting its potential in cancer treatment .

Material Science

In material science, this compound is utilized to formulate specialty polymers and coatings. Its incorporation enhances thermal stability and chemical resistance, making it suitable for high-performance materials used in various industrial applications .

Data Table: Properties of Polymers Enhanced by this compound

PropertyBefore AdditionAfter Addition
Thermal Stability (°C)150180
Chemical ResistanceModerateHigh
FlexibilityLowModerate

Agricultural Chemicals

The compound is also applied in the development of agrochemicals, contributing to more effective herbicides and pesticides. Research indicates that derivatives of this compound demonstrate improved efficacy against target pests while minimizing environmental impact .

Case Study: A study on pyrimidinamine derivatives showed that compounds featuring the this compound structure exhibited strong insecticidal activity against various pests, suggesting its utility in agricultural formulations .

Organic Synthesis

As a versatile building block, this compound is instrumental in organic synthesis. It allows chemists to construct complex molecular architectures with precision, facilitating the development of novel compounds with desired biological activities .

Data Table: Synthetic Routes Utilizing this compound

Reaction TypeYield (%)Conditions
Ullmann Coupling44Anhydrous conditions
Nucleophilic Substitution65Reflux in ethanol

Analytical Chemistry

In analytical chemistry, this compound is employed in methods for detecting and quantifying various substances. Its chemical properties make it suitable for use as an internal standard or reagent in chromatographic techniques, enhancing the accuracy of analytical results .

Case Study: The compound has been utilized in developing methods for quality control in pharmaceutical manufacturing, ensuring that active ingredients meet specified purity levels.

Mechanism of Action

The mechanism of action of 4-(p-Tolyloxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenoxy group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins. These interactions can modulate biochemical pathways, making the compound useful in various research applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-3-methylphenoxy)benzonitrile
  • 4-(4-Methylphenoxy)benzaldehyde
  • 4-(4-Methylphenoxy)benzoic acid

Uniqueness

4-(p-Tolyloxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both a nitrile and a phenoxy group allows for diverse chemical reactivity and interactions, making it a valuable compound in synthetic chemistry and research .

Biological Activity

4-(p-Tolyloxy)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15NO
  • Molecular Weight : 239.29 g/mol

The compound features a benzonitrile moiety substituted with a p-tolyloxy group, which is believed to influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of enzyme inhibition and anticancer properties. Below are key findings from various studies.

Anticancer Activity

Studies have demonstrated that this compound shows promise as an anticancer agent. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

  • IC50 Values : The IC50 values for various cancer cell lines have been reported in studies, indicating its potency:
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
PC-3 (Prostate Cancer)15.3

These values suggest that this compound is a promising candidate for further development as an anticancer therapeutic.

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Inhibition zones measured in agar diffusion tests indicate significant antimicrobial activity, suggesting potential applications in treating bacterial infections.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in cancer metabolism and bacterial growth.
  • Cell Signaling Pathways : It modulates key signaling pathways related to cell proliferation and apoptosis, impacting tumor growth and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
  • Antimicrobial Efficacy : Another study evaluated its effectiveness against resistant strains of bacteria, showing a notable reduction in bacterial load in infected mice models.

Properties

IUPAC Name

4-(4-methylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMAUUEMOWLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398735
Record name 4-(4-methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37563-42-1
Record name 4-(4-methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-(4-Methylphenoxy)benzonitrile?

A1: While the abstract doesn't explicitly provide full spectroscopic data for 4-(4-methylphenoxy)benzonitrile, we can infer some key structural information:

    Q2: What are the potential applications of 4-(4-Methylphenoxy)benzonitrile in synthetic chemistry?

    A2: The provided research demonstrates the use of 4-(4-methylphenoxy)benzonitrile as a starting material for synthesizing 4-(4-methylphenoxy)benzylamine []. This suggests its potential utility in various synthetic applications:

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